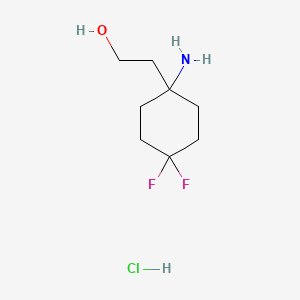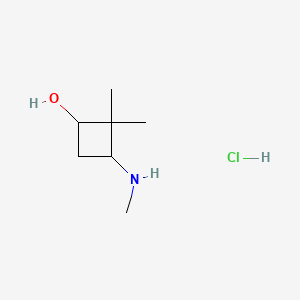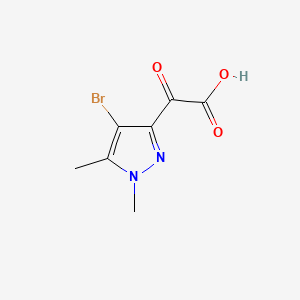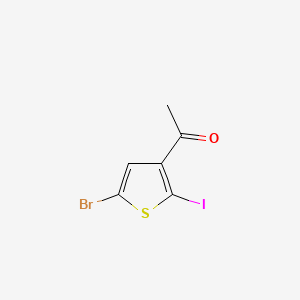
Ethyl2-amino-4-methylhexanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-amino-4-methylhexanoatehydrochloride is a chemical compound that belongs to the class of esters. Esters are organic compounds characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ethyl2-amino-4-methylhexanoatehydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . The reaction takes place in two parts: the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-amino-4-methylhexanoatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl2-amino-4-methylhexanoatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of Ethyl2-amino-4-methylhexanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This property makes it useful in the synthesis of complex molecules and in catalyzing certain reactions .
Comparación Con Compuestos Similares
Ethyl2-amino-4-methylhexanoatehydrochloride can be compared with other similar compounds, such as:
Ethyl acetate: Both compounds are esters, but this compound has an additional amino group, which gives it unique reactivity and applications.
Methyl butyrate: Similar in structure, but with different alkyl groups, leading to variations in their chemical properties and uses.
Isopropyl butyrate: Another ester with different alkyl groups, used in different industrial applications.
Propiedades
Fórmula molecular |
C9H20ClNO2 |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-7(3)6-8(10)9(11)12-5-2;/h7-8H,4-6,10H2,1-3H3;1H |
Clave InChI |
HBHYDKPSGRXGBH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C(=O)OCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)


![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)



![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)

![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)

